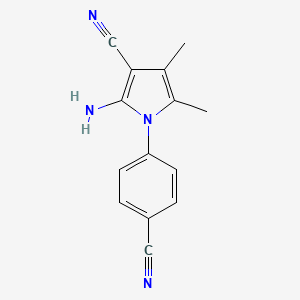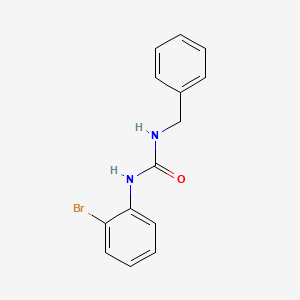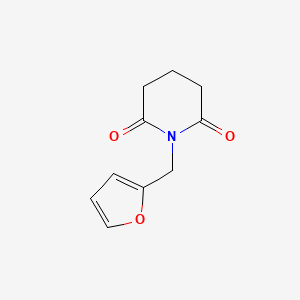![molecular formula C22H16FN3O3S B4584989 4-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4584989.png)
4-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide
Descripción general
Descripción
- The compound belongs to a class of chemicals known for their diverse biological activities. It is structurally related to quinazolinone derivatives, which are notable for their pharmacological significance.
Synthesis Analysis
- Research by Lockman et al. (2010) indicates that similar compounds are synthesized targeting specific biological activities, such as inhibition of nicotinamide phosphoribosyltransferase (Nampt).
- The synthesis process typically involves complex organic reactions, where the quinazolinone core is modified with various substituents to enhance or alter its biological activity.
Molecular Structure Analysis
- The molecular structure of such compounds is characterized by a quinazolinone backbone, often modified with various substituents. This structural framework is crucial for their biological activity.
- Studies like those by Geesi (2020) focus on detailed structural analysis using techniques like crystal structure and Hirshfeld surface analysis.
Chemical Reactions and Properties
- Quinazolinone derivatives undergo various chemical reactions based on their functional groups. These reactions can include cyclization, alkylation, and acylation, as seen in studies by Markosyan et al. (1996).
- Their reactivity is essential for synthesizing derivatives with desired biological properties.
Physical Properties Analysis
- The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for determining their suitability in various applications.
Chemical Properties Analysis
- The chemical properties, including reactivity with other compounds and stability under different conditions, are determined by the functional groups present in the molecule.
- Research like that of Uchiyama et al. (2001) explores the chemical properties of similar compounds, which can provide insights into their behavior in biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide is a compound with potential biological activity, derived from the broader class of quinazolinones and benzamides. Research has focused on the synthesis of such compounds and their potential as antimicrobial and antitumor agents.
Antimicrobial Agents : Compounds containing fluorine, phenoxy, and quinazolinone moieties, similar to 4-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide, have been investigated for their antimicrobial properties. For instance, novel fluorine-containing derivatives with quinazolinone and thiazolidinone motifs have shown promising in vitro antimicrobial potency against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Desai et al., 2013).
Antitumor Agents : The quinazolin-4-one scaffold is a common feature in compounds with antitumor activity. Research into water-soluble analogues of quinazolin-4-one-based antitumor agents, such as CB30865, has led to the development of compounds with enhanced cytotoxicity and novel biochemical characteristics, including delayed, non-phase-specific cell-cycle arrest. These studies underscore the potential of quinazolin-4-one derivatives in cancer therapy (Bavetsias et al., 2002).
Chemical Synthesis and Modification
The chemical synthesis and modification of compounds like 4-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide involve various strategies aimed at enhancing their biological activity or solubility.
Synthesis of Fluorine-Containing Derivatives : The incorporation of fluorine and phenoxy groups into the chemical structure of compounds is a strategic approach to synthesizing new biologically active molecules. This methodology has been applied to create derivatives with potential antibacterial activities, showcasing the versatility of these chemical moieties in drug development (Holla et al., 2003).
Water-Solubility Enhancement : Efforts to increase the water solubility of quinazolin-4-one derivatives, for better in vivo evaluation, involve the introduction of amino functionalities. Such modifications have led to compounds with significantly improved water solubility and increased cytotoxicity compared to their parent molecules, highlighting the importance of chemical modification in enhancing drug properties (Bavetsias et al., 2002).
Propiedades
IUPAC Name |
4-[(4-fluorophenoxy)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-16-9-11-17(12-10-16)29-13-14-5-7-15(8-6-14)20(27)25-26-21(28)18-3-1-2-4-19(18)24-22(26)30/h1-12H,13H2,(H,24,30)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGLNZAUUJESFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=C(C=C3)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-fluorophenoxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)

![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)
![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)
![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4584937.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4584945.png)
![N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4584955.png)


![5-bromo-2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4584978.png)

![butyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4584990.png)
